molecular formula C18H26N2OS B3011186 (2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310221-85-1

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B3011186
CAS RN: 2310221-85-1
M. Wt: 318.48
InChI Key: SDOBBNINYLMWPT-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as DMT or 4-MeO-DALT, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. In

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenyl group has been studied for its potential applications as a photoremovable protecting group for carboxylic acids. This application is crucial in organic synthesis and biochemistry, where protecting groups are needed to temporarily mask functional groups to prevent unwanted reactions. The photoreaction of 2,5-dimethylphenacyl (DMP) esters in nonpolar solvents produces free carboxylic acids with high chemical yields, highlighting its efficiency and utility in synthetic applications. The photoreaction is initiated by efficient photoenolization, demonstrating the practical utility of the DMP moiety as a photoremovable protecting group, especially for "caged compounds" in biochemistry (M. Zabadal et al., 2001).

Reactivity with Quinones and Diazalkanes

The structural components of the chemical have been involved in reactions with quinones and diazoalkanes. These reactions are significant for understanding the regioisomerism and the formation of various organic compounds. One study focused on the adduct formation with 2-methyl-1,4-naphthoquinone and diazoethane, leading to the synthesis of regioisomeric pyrazolines and carbanions. Such reactions are valuable for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (F. M. Dean et al., 1980).

Synthesis of Bioactive Compounds

Another aspect of its application involves the synthesis of bioactive compounds, such as 2,3-diaryl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones. The compound's structural features facilitate N-alkylation reactions, crucial for synthesizing a variety of bioactive molecules. This synthesis pathway opens avenues for discovering new therapeutic agents by providing a basis for the creation of compounds with potential biological activity (Mengmeng Chen et al., 2014).

Spectroscopic Investigation and Molecular Modelling

The compound's derivatives have been subject to spectroscopic investigation and molecular orbital calculations to understand their chemical properties better. Such studies provide insights into the molecule's structure, reactivity, and potential applications in various scientific fields. For example, the study of (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone offers valuable information on its chemical reactivity descriptors and thermal properties (Nilavanathi Arasu et al., 2019).

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-14-4-5-15(2)17(12-14)18(21)20-8-3-7-19(9-10-20)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBBNINYLMWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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